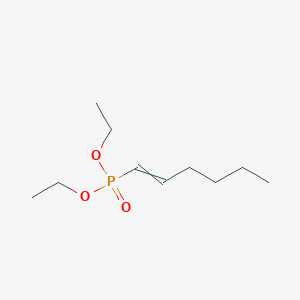

Diethyl hex-1-EN-1-ylphosphonate

Description

Structure

3D Structure

Properties

CAS No. |

23897-49-6 |

|---|---|

Molecular Formula |

C10H21O3P |

Molecular Weight |

220.25 g/mol |

IUPAC Name |

1-diethoxyphosphorylhex-1-ene |

InChI |

InChI=1S/C10H21O3P/c1-4-7-8-9-10-14(11,12-5-2)13-6-3/h9-10H,4-8H2,1-3H3 |

InChI Key |

YWOMCANAFFDUDG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC=CP(=O)(OCC)OCC |

Origin of Product |

United States |

The Significance of Vinyl Phosphonates in Synthetic Organic Chemistry

Vinyl phosphonates are organophosphorus compounds characterized by a phosphonate (B1237965) group attached to a carbon-carbon double bond. This structural motif imparts unique reactivity, making them valuable building blocks in the synthesis of a diverse array of more complex molecules. Their importance stems from their ability to participate in a variety of chemical transformations, serving as versatile intermediates.

The reactivity of the vinyl phosphonate moiety allows for its conversion into other functional groups, significantly broadening its synthetic applications. For instance, they are precursors for the synthesis of α,β-unsaturated phosphonates, which can be achieved through reactions like the palladium-catalyzed Mizoroki-Heck reaction with arylboronic acids. sigmaaldrich.comkrackeler.com Furthermore, they readily undergo aza-Michael addition reactions with primary and secondary amines to yield 2-(arylamino)ethyl phosphonates. sigmaaldrich.comkrackeler.com

These compounds are also instrumental in the construction of various cyclic and acyclic structures. researchgate.net Their utility extends to the synthesis of β-aminophosphonates and 1,2-epoxyalkylphosphonates, which are of interest in medicinal chemistry. researchgate.net The development of enantioselective Michael additions to vinyl phosphonates has further expanded their role in creating chiral organophosphonates, which are valuable as both reagents and as potential bioactive molecules. rsc.org

The Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone in the application of phosphonates, providing a reliable method for the stereocontrolled synthesis of alkenes. chem-station.comwikipedia.orgresearchgate.net This reaction, which involves the condensation of a phosphonate carbanion with an aldehyde or ketone, is a powerful tool for constructing carbon-carbon double bonds with a high degree of E-selectivity. chem-station.comwikipedia.org The water-soluble nature of the phosphate (B84403) byproduct simplifies purification, offering a distinct advantage over the traditional Wittig reaction. chem-station.com

Advanced Synthetic Methodologies for Diethyl Hex 1 En 1 Ylphosphonate and Analogues

Olefin Metathesis Approaches to Alkenylphosphonates

Olefin metathesis, a Nobel Prize-winning reaction, involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds. wikipedia.org This powerful C-C bond-forming reaction has been successfully applied to the synthesis of alkenylphosphonates, offering a direct route with high functional group tolerance. organic-chemistry.org

Cross metathesis (CM) provides a direct and efficient pathway to substituted alkenylphosphonates like Diethyl hex-1-en-1-ylphosphonate. thieme-connect.com The strategy involves the reaction of a terminal alkene with a commercially available vinylphosphonate (B8674324), typically Diethyl vinylphosphonate. For the specific synthesis of this compound, the reaction would occur between 1-pentene (B89616) and Diethyl vinylphosphonate.

The reaction is driven to completion by the formation of ethylene (B1197577) gas, which is removed from the reaction mixture. organic-chemistry.org A key advantage of this method is the high stereoselectivity often observed, with the E-isomer being the exclusive or major product. thieme-connect.comresearchgate.net However, simple vinylphosphonates are sometimes classified as type III substrates and can be reluctant to undergo cross metathesis. nih.gov To overcome this, relay cross metathesis has been developed, where modifying the phosphonate (B1237965) ester to a mono- or diallyl ester enhances reactivity through a ring-closing metathesis relay mechanism. beilstein-journals.orgnih.gov

Table 1: Examples of Cross Metathesis for Alkenylphosphonate Synthesis

| Alkene Partner | Phosphonate Precursor | Catalyst (mol%) | Product | Yield (%) | Stereochemistry | Ref |

|---|---|---|---|---|---|---|

| 1-Octene | Diethyl vinylphosphonate | Grubbs' 2nd Gen. (5%) | Diethyl oct-1-en-1-ylphosphonate | 95 | E-isomer only | thieme-connect.com |

| Styrene | Diethyl vinylphosphonate | Grubbs' 2nd Gen. (5%) | Diethyl (2-phenylethenyl)phosphonate | 96 | E-isomer only | thieme-connect.com |

| 1-Dodecene | Diethyl allylphosphonate | Grubbs' 2nd Gen. (5%) | Diethyl trideca-1,3-dien-2-ylphosphonate | 85 | E / Z = 10:1 | thieme-connect.com |

| Styrene | Mono-allyl vinylphosphonate | Grubbs' 2nd Gen. (10%) | Tetrahydropyran derivative | 82 | N/A | nih.gov |

This table is interactive and can be sorted by column headers.

The success of olefin metathesis for phosphonate synthesis is highly dependent on the catalyst system. While early catalyst systems based on nickel or tungsten required harsh conditions, the development of well-defined ruthenium and molybdenum alkylidene complexes has revolutionized the field. wikipedia.orgorganic-chemistry.org

For the synthesis of alkenylphosphonates, ruthenium-based catalysts, particularly the Grubbs' first, second, and third-generation catalysts (e.g., Hoveyda-Grubbs catalysts), are most commonly employed. researchgate.netharvard.edu These catalysts exhibit excellent tolerance to the phosphonate functional group and are less sensitive to air and moisture compared to their molybdenum counterparts. harvard.edu The second-generation Grubbs catalyst, which incorporates an N-heterocyclic carbene (NHC) ligand, has shown enhanced activity and is frequently used for the cross-metathesis of vinylphosphonates. thieme-connect.com More recently, catalysts bearing a cyclic amino alkyl carbene (CAAC) ligand have been shown to be effective for challenging ene-yne metathesis reactions involving unsaturated phosphonates, overcoming issues of catalyst decomposition. nsf.gov

Michaelis-Arbuzov Type Reactions for Unsaturated Phosphonate Formation

The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, widely used for the formation of a carbon-phosphorus bond. eurekaselect.com The reaction traditionally involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide to generate a dialkyl phosphonate. organic-chemistry.orgwikipedia.org

The classical Michaelis-Arbuzov reaction can be adapted to synthesize unsaturated phosphonates by using an unsaturated halide, such as a vinyl or allyl halide. researchgate.net For instance, the reaction of triethyl phosphite with a 1-halo-1-hexene would, in principle, yield this compound. However, the reaction with vinylic halides is often sluggish and can require high temperatures or the use of metal catalysts (e.g., nickel or palladium salts) to proceed efficiently.

Modifications to the classical procedure include the use of Lewis acids to mediate the reaction at lower temperatures. researchgate.net Another approach involves the reaction of trialkyl phosphites with unsaturated acid chlorides. This can lead to the desired acylphosphonate, which can then be further manipulated, though side reactions can occur. electronicsandbooks.com In some cases, anomalous Michaelis-Arbuzov reactions have been observed with complex unsaturated systems, leading to unexpected products through elimination or rearrangement. acs.org

The mechanism of the Michaelis-Arbuzov reaction begins with the nucleophilic attack of the trivalent phosphorus atom of the phosphite onto the electrophilic carbon of the halide. wikipedia.org This SN2 attack forms a quasi-phosphonium salt intermediate. In the second step, the displaced halide anion attacks one of the alkoxy groups on the phosphorus center in another SN2 reaction, leading to the formation of the pentavalent phosphonate and an alkyl halide byproduct. organic-chemistry.org

When applied to unsaturated systems, the reactivity can be complex. With allylic halides, the reaction generally proceeds as expected. However, with vinylic systems, the sp²-hybridized carbon of the C-X bond is less susceptible to SN2 attack. Furthermore, the intermediate phosphonium (B103445) salt can sometimes be stable enough to be isolated, particularly with triaryl phosphites. wikipedia.org Studies on the reaction of phosphites with unsaturated acid chlorides have shown the formation of pentacovalent oxaphospholen intermediates, which are then attacked by the acid chloride to form the final products. electronicsandbooks.com The reactivity of phosphites is also influenced by their structure, with efficiency generally decreasing in the order of phosphonites > alkyl phosphites > aryl phosphites. capes.gov.br

Nucleophilic Addition Strategies in Vinyl Phosphonate Synthesis

Nucleophilic addition reactions provide another powerful avenue for the synthesis of vinyl phosphonates. A prominent method in this category is the hydrophosphonylation of alkynes, which involves the direct addition of an H-P bond across a carbon-carbon triple bond. This approach is highly atom-economical.

The copper-catalyzed hydrophosphonylation of terminal alkynes with dialkyl phosphites (like diethyl phosphite) is a particularly effective method for producing vinyl phosphonates. sciforum.net To synthesize this compound via this route, 1-hexyne (B1330390) would be reacted with diethyl phosphite. These reactions can be catalyzed by systems such as copper nanoparticles supported on zinc oxide (CuNPs/ZnO) and often proceed with good yield and selectivity. sciforum.net DFT studies suggest the reaction proceeds via a copper-catalyzed anti-Markovnikov hydrophosphorylation process. sciforum.net Other catalytic systems, including those based on palladium, have also been developed for the hydrophosphonylation of alkynes, affording excellent regio- and stereoselectivity. organic-chemistry.org

Another strategy involves the nucleophilic addition of organometallic reagents to α,β-epoxy- or α,β-aziridinylphosphonates, followed by elimination to generate the vinyl phosphonate structure. This multi-step approach allows for the introduction of diverse substituents.

Michael Addition Reactions to Phosphonoalkenes and their Derivatives

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, represents a fundamental carbon-carbon bond-forming reaction in organic synthesis. wikipedia.org In the context of phosphonate chemistry, the phospha-Michael addition involves the conjugate addition of P-nucleophiles, such as H-phosphonates, to activated alkenes. This method is an atom-efficient and environmentally friendly approach for the synthesis of functionalized organophosphorus compounds from readily available starting materials. rsc.org

The reaction's success is highly dependent on the nature of the Michael acceptor, the substituents on the phosphorus nucleophile, and the reaction conditions. rsc.org A variety of activating groups on the alkene, such as alkoxycarbonyl, cyano, carbonyl, and nitro groups, can facilitate the addition. rsc.org The reaction can be promoted by either base or acid catalysis. Strong organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and inorganic bases such as potassium hydroxide (B78521) supported on alumina (B75360) (KOH/Al2O3) have been effectively used. rsc.org For instance, the addition of diethyl phosphonate to methyl acrylate (B77674) proceeds efficiently at room temperature using DBU or calcium oxide as a catalyst. rsc.org Lewis and Brønsted acids can also be employed to activate the Michael acceptor. rsc.org

A notable application of this reaction is the synthesis of β-hydrazonophosphine oxides through the Michael addition of phosphine (B1218219) oxides to azoalkenes, which are generated in situ. This method is characterized by its broad substrate scope and mild reaction conditions, stereoselectively producing Z-isomers. nih.govfrontiersin.org

Enantioselective and Diastereoselective Michael Additions in Phosphonate Synthesis

The synthesis of chiral phosphonates is of significant interest due to their potential biological activity. rsc.org Consequently, the development of enantioselective and diastereoselective Michael additions has become a crucial area of research. Catalytic asymmetric 1,4-addition of diethyl phosphonate to acyclic enones has been achieved with high yields and excellent enantioselectivities using lanthanide-based catalysts. rsc.org The ionic radius and Lewis acidity of the lanthanide metal have been shown to influence the regioselectivity of the reaction, with smaller ions favoring the desired phospha-Michael adduct. rsc.org

Recent advancements have explored the use of organocatalysts for these asymmetric transformations. Bifunctional alkaloid-based halogen bond (XB) catalysts have been successfully employed in the Michael addition of malononitrile (B47326) to vinyl phosphonates. nih.govrsc.org NMR titration experiments have confirmed that halogen bonding, supported by hydrogen bonding, is key to activating the vinyl phosphonate Michael acceptor. nih.govrsc.org This methodology has yielded products with excellent diastereoselectivities and good enantioselectivities. nih.gov The choice of the halogen bond donor is critical, with the iodo-perfluorophenyl group proving to be a superior directing unit compared to other substituted phenyl groups. nih.govrsc.org

Furthermore, chiral phosphoric acids have been utilized as Brønsted acid catalysts in the enantioselective phospha-Michael-type addition of diarylphosphine oxides to alkenyl benzimidazoles, affording addition products in high yields and with excellent enantioselectivities. acs.org

Phosphonylation via Olefination Reactions

Wadsworth-Emmons Olefination in Unsaturated Phosphonate Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used and reliable method for the synthesis of alkenes, particularly α,β-unsaturated esters, from aldehydes and ketones. researchgate.netwikipedia.orgthieme-connect.com This reaction involves the use of a stabilized phosphonate carbanion, which is more nucleophilic and less basic than the corresponding phosphonium ylides used in the Wittig reaction. wikipedia.orgthieme-connect.com A significant advantage of the HWE reaction is the easy removal of the water-soluble dialkylphosphate byproduct. wikipedia.org

The HWE reaction generally favors the formation of (E)-alkenes, and the stereoselectivity is influenced by the degree of equilibration of the reaction intermediates. wikipedia.org However, modifications to the reaction conditions and the phosphonate reagent can alter this selectivity. The Still-Gennari modification, which employs bis(2,2,2-trifluoroethyl)phosphonates or diaryl phosphonates, is a valuable tool for achieving (Z)-selective olefination. researchgate.net The choice of base and solvent also plays a crucial role in determining the stereochemical outcome of the reaction. youtube.com

The reaction proceeds via the deprotonation of the phosphonate to form a carbanion, which then undergoes nucleophilic addition to the carbonyl compound. wikipedia.org The presence of an electron-withdrawing group alpha to the phosphonate is essential for the final elimination step to occur. wikipedia.org

Peterson Olefination for Alkenyl Phosphonate Derivatives

The Peterson olefination is another key method for the synthesis of alkenes, which proceeds through the reaction of an α-silyl carbanion with an aldehyde or ketone. researchgate.nettcichemicals.comnumberanalytics.com A distinguishing feature of the Peterson olefination is the ability to control the stereochemistry of the resulting alkene by choosing either an acidic or basic workup of the intermediate β-hydroxy silane (B1218182). tcichemicals.comorganic-chemistry.org Acidic conditions lead to an anti-elimination, while basic conditions result in a syn-elimination. organic-chemistry.orgorganicchemistrydata.org

This reaction can be applied to the synthesis of alkenyl phosphonate derivatives. The α-silyl carbanion is typically generated by the deprotonation of a silylmethyl compound with a strong base. numberanalytics.com The stability of the intermediate β-hydroxy silane depends on the substituents on the silyl-bearing carbon. If there are no carbanion-stabilizing groups, the intermediate can often be isolated. organicchemistrydata.org However, the presence of such groups facilitates a spontaneous elimination. organicchemistrydata.org

The Peterson olefination offers a complementary approach to the Wittig and HWE reactions for the formation of carbon-carbon double bonds. researchgate.netnumberanalytics.com

Transition Metal-Catalyzed Syntheses of this compound Derivatives

Palladium-Catalyzed Coupling Reactions (e.g., Heck Arylation)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov The Heck reaction, specifically, provides a direct method for the synthesis of substituted alkenes by coupling aryl or vinyl halides with alkenes. organic-chemistry.org This methodology has been successfully applied to the synthesis of diethyl 2-(aryl)vinylphosphonates through the arylation of diethyl vinylphosphonate with various aryl halides. researchgate.net

The efficiency and selectivity of the Heck reaction are highly dependent on the palladium catalyst, ligands, base, and solvent system. Various palladium sources, such as Pd(OAc)2 and palladacycles, have been used in conjunction with phosphine ligands. researchgate.net High conversions and selectivities have been achieved under optimized conditions. researchgate.net An operationally simple and reusable palladium-catalyzed Mizoroki-Heck reaction has been developed for the synthesis of 2-aryl and 2,2-diaryl vinylphosphonates in an aqueous medium, highlighting the "green" aspects of modern synthetic chemistry. rsc.org For aryl iodides, the reaction can be conducted at moderate temperatures with low catalyst loading, while aryl bromides may require more forcing conditions. rsc.org

Furthermore, palladium catalysis can be used for the direct coupling of H-phosphonate diesters with vinyl halides, proceeding with retention of configuration at both the phosphorus center and the vinyl moiety. organic-chemistry.org A single-step palladium-catalyzed Heck coupling of vinyl phosphonic acid with aryl halides has also been developed to produce functionalized (E)-styryl phosphonic acids. rsc.org

Rhodium-Catalyzed Asymmetric Transformations in Phosphonate Synthesis

Rhodium catalysis has become an indispensable tool for the enantioselective synthesis of chiral phosphonates. These methods are crucial for accessing optically active analogues of this compound, where chirality can be introduced at various positions.

A significant strategy involves the rhodium-catalyzed asymmetric hydroboration of functionalized alkenes. For instance, allylic and homoallylic phosphonates can be transformed into chiral secondary benzylic boronic esters with high yields and enantioselectivity (up to 86% yield and 99:1 enantiomer ratio). researchgate.net A key finding in this area is the stereoconvergent nature of the reaction. Deuterium-labelling studies have revealed that both (E)- and (Z)-isomers of the starting alkene are converted into the same major enantiomer of the product. researchgate.net This convergence is attributed to a rapid rhodium-mediated (Z)-to-(E) isomerization of the alkene that occurs concurrently with the hydroboration process. This characteristic simplifies the synthesis as it obviates the need for a stereopure starting alkene. researchgate.net

Furthermore, rhodium catalysis is pivotal in C–H activation and functionalization, enabling the direct modification of phosphonate-containing molecules. Rhodium-catalyzed systems facilitate the ortho-C–H borylation and arylation of arylphosphines, which serves as a model for constructing complex phosphonate ligands and precursors. snnu.edu.cn Recent advancements have demonstrated rhodium-catalyzed C-H olefination of biaryl phosphines with both terminal and internal alkynes, showcasing the versatility of this approach in forming new carbon-carbon bonds with high regioselectivity. snnu.edu.cn These C-H functionalization principles are increasingly applied to the synthesis of complex organophosphorus compounds. sioc.ac.cn

Copper and Other Metal-Catalyzed Phosphonylation Reactions

Copper and other transition metals are widely employed to catalyze the formation of carbon-phosphorus (C–P) bonds, providing direct pathways to vinylphosphonates and their heterocyclic analogues.

Copper-catalyzed reactions are particularly notable. For example, copper catalysts have been successfully used for the selective C–H phosphonation of heterocycles like benzofuran (B130515) and benzothiophene (B83047) with trialkyl phosphites. researchgate.net Copper salts are also integral to multicomponent reactions (MCRs) that produce complex heterocyclic phosphonates. In one such reaction, a combination of palladium and copper catalysts facilitates a one-pot synthesis of 1,2-dihydroisoquinolin-1-ylphosphonates from 2-bromobenzaldehydes, alkynes, amines, and diethyl phosphite. beilstein-journals.org

Beyond copper, other metals play a crucial role. Silver-catalyzed dehydrogenative cross-coupling reactions have been developed to link heteroarenes such as furans, thiophenes, and pyrroles with dialkyl phosphites, affording the corresponding phosphonated products in good yields. researchgate.net Scandium(III) complexes have proven effective in catalyzing three-component phospha-Mannich reactions, yielding α-aminophosphonates with high enantioselectivity (up to 87% ee). mdpi.com These metal-catalyzed methods represent powerful tools for constructing the C-P bond central to phosphonate chemistry.

Multicomponent Reaction Approaches for Heterocyclic Phosphonate Formation

Multicomponent reactions (MCRs) have emerged as a highly efficient and sustainable strategy for the synthesis of complex molecules, including heterocyclic phosphonates. beilstein-journals.orgnih.govallfordrugs.com These reactions combine three or more starting materials in a single synthetic operation to form a product that contains portions of all reactants. This approach aligns with the principles of green chemistry by offering high atom economy, simplified procedures, and reduced time, energy, and solvent consumption. nih.govmdpi.com

There are two primary pathways for synthesizing heterocyclic phosphonates via MCRs:

Direct Phosphorylation: This involves the direct introduction of a phosphonate group onto a pre-formed heterocyclic system in a multicomponent setup. beilstein-journals.orgnih.gov

Ring Closure of Phosphoryl-Functionalized Substrates: This more common approach uses a phosphorus-containing reactant as one of the components, and the heterocyclic ring is formed through cyclization or cycloaddition reactions during the MCR cascade. beilstein-journals.orgnih.gov

A well-known example is the three-component reaction between salicylaldehydes, malononitrile, and a trialkyl phosphite to produce (2-amino-3-cyano-4H-chromen-4-yl)phosphonates, which are complex heterocyclic phosphonate analogues. beilstein-journals.org The development of novel MCRs continues to be a major focus in organophosphorus chemistry, enabling the rapid generation of molecular libraries for various applications. allfordrugs.comnih.gov

Microwave-Assisted Multicomponent Syntheses of Phosphonates

The integration of microwave (MW) irradiation with MCRs has further enhanced the synthesis of heterocyclic phosphonates. mdpi.comresearchgate.net Microwave heating provides rapid and uniform energy transfer, which can dramatically reduce reaction times, improve yields, and enable reactions under solvent-free or catalyst-free conditions. mdpi.comnih.gov

The Kabachnik-Fields reaction, a cornerstone for synthesizing α-aminophosphonates, is frequently performed under microwave assistance. In a typical procedure, an aldehyde, an amine, and a phosphite are reacted at elevated temperatures (e.g., 80 °C) for short durations (e.g., 10 minutes) to afford the desired product. nih.gov

Similarly, the synthesis of isoindolin-1-one-3-phosphonates has been achieved through a catalyst- and solvent-free three-component condensation under microwave conditions. mdpi.com The optimization of these reactions often involves screening catalysts, temperature, and reaction times to maximize efficiency. mdpi.comuni-lj.si Continuous flow microwave reactors have also been implemented, allowing for the scaled-up synthesis of target compounds with high productivity. mdpi.com

Table 1: Examples of Microwave-Assisted Multicomponent Syntheses of Heterocyclic Phosphonates This table is interactive. You can sort and filter the data.

| Target Compound | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| Isoindolin-1-one-3-phosphonates | 2-Formylbenzoic acid, Primary amine, Dialkyl phosphite | MW, Catalyst-free, Solvent-free | Not specified | mdpi.com |

| Diethyl (2-amino-3-cyano-4H-chromen-4-yl)phosphonate | Salicylaldehyde, Malononitrile, Diethyl phosphite | MW, Catalyst optimization (e.g., InCl₃) | Good | beilstein-journals.orgmdpi.com |

| α-Aminophosphonates | Aldehyde, Amine, Diphenyl phosphite | MW, 80 °C, 10 min, Ethanol | Not specified | nih.gov |

| Dialkyl alkylphosphonates | Alkylphosphonic ester-acid, Alkyl halide | MW, Triethylamine, Solvent-free | Not specified | nih.gov |

Stereoselective Synthesis of this compound Isomers

Controlling the stereochemistry of both the carbon-carbon double bond (E/Z isomerism) and any chiral centers is paramount in modern organic synthesis. The following sections detail methods to achieve such control in the synthesis of this compound and its analogues.

Control of E/Z Stereoisomerism in Alkenylphosphonate Synthesis

The geometric configuration of the double bond in alkenylphosphonates like this compound is critical for their biological activity and chemical reactivity. While many synthetic methods favor the thermodynamically more stable E-isomer, specific strategies have been developed to access the Z-isomer.

One powerful technique is photosensitized E→Z isomerization . This method uses a photosensitizer that selectively transfers energy to the E-isomer, promoting its conversion to the Z-isomer. researchgate.net The process can be highly efficient, with the reverse (Z→E) isomerization being kinetically disfavored, often due to factors like allylic strain in the Z-product that inhibits re-excitation. researchgate.net High-throughput experimentation has identified catalysts like p-Anisil as highly effective for the E-to-Z photoisomerization of various activated alkenes. researchgate.net

Table 2: Optimization of Photosensitized E→Z Isomerization of a Vinyl Phosphonate This table is interactive. You can sort and filter the data.

| Entry | Photosensitizer (mol%) | Solvent | Time (h) | Conversion (%) | E:Z Ratio | Reference |

|---|---|---|---|---|---|---|

| 1 | Thioxanthone (10) | MeCN | 16 | >95 | 1:19 | researchgate.net |

| 2 | Benzophenone (10) | MeCN | 16 | 90 | 1:9 | researchgate.net |

| 3 | Acetophenone (10) | MeCN | 16 | 75 | 1:4 | researchgate.net |

| 4 | Biacetyl (10) | MeCN | 16 | 30 | 1:1.5 | researchgate.net |

In other contexts, such as the rhodium-catalyzed hydroboration mentioned earlier, rapid E/Z isomerization is an intrinsic part of the reaction mechanism, leading to a single product from a mixture of isomers. researchgate.net The stability of isomers can also be influenced by the nature of substituents on the double bond. For instance, in iminophosphonates, aryl substituents tend to favor the E-form, whereas fluoroalkyl groups preferentially stabilize the Z-isomer. mdpi.com

Enantiospecific Synthetic Pathways for Chiral Phosphonate Analogues

Accessing single enantiomers of chiral phosphonates is a significant challenge, and several catalytic asymmetric methods have been developed to this end. These strategies are essential for preparing chiral analogues of this compound.

One innovative, two-stage approach involves the enantioselective nucleophilic desymmetrization of a prochiral phosphonate ester. nih.gov In this method, a bifunctional iminophosphorane superbase catalyst creates a unique chiral environment that enables a nucleophile to attack a symmetric starting material, producing a stable, enantioenriched P(V) intermediate with excellent yield and enantioselectivity. This chiral intermediate can then undergo enantiospecific diversification with a wide range of O-, N-, and S-based nucleophiles to generate a library of biologically relevant chiral phosphonates. nih.gov

Other established methods rely on the direct asymmetric phosphonylation of prochiral substrates. These include:

Asymmetric Hydrophosphonylation: Chiral metal complexes or organocatalysts are used to catalyze the addition of phosphites to C=O and C=N bonds. For example, the reaction of imines with dialkyl phosphites in the presence of a chiral Brønsted acid can produce α-aminophosphonates with high enantiomeric excess (up to 90.6% ee). mdpi.com

Asymmetric Hydrogenation: The enantioselective hydrogenation of α,β- or β,γ-unsaturated phosphonates using chiral rhodium or iridium complexes is a reliable method for creating chiral centers. mdpi.com

Phospha-Michael Additions: The conjugate addition of phosphorus nucleophiles to α,β-unsaturated compounds, catalyzed by chiral catalysts, provides another route to enantiomerically enriched phosphonates. mdpi.com

These catalytic enantioselective approaches provide divergent and powerful pathways for the synthesis of diverse and structurally complex chiral organophosphorus compounds. mdpi.comnih.gov

Mechanistic Investigations and Reactivity Profiles of Diethyl Hex 1 En 1 Ylphosphonate

Reactivity of the Vinyl Moiety in Phosphonoalkenes

The vinyl group in phosphonoalkenes such as Diethyl hex-1-en-1-ylphosphonate is an electron-deficient system, which makes it susceptible to a variety of chemical transformations. This reactivity is primarily governed by the electron-withdrawing nature of the phosphonate (B1237965) group, which activates the carbon-carbon double bond towards certain types of reactions.

The carbon-carbon double bond in this compound can participate as an enophile in ene reactions, a class of pericyclic reactions involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). wikipedia.org While there are limited specific examples for this compound itself, the general reactivity of vinylphosphonates in intramolecular ene reactions has been demonstrated. For instance, vinylphosphonates bearing appropriate functional groups can undergo Lewis acid-catalyzed cyclization to form bicyclic compounds. acs.org The reaction proceeds through a highly ordered, cyclic transition state. wikipedia.org

The activated double bond of vinylphosphonates also makes them suitable substrates for various cycloaddition reactions. pku.edu.cn A significant class of such reactions is the 1,3-dipolar cycloaddition, where a 1,3-dipole reacts with a dipolarophile (in this case, the vinylphosphonate) to form a five-membered ring. wikipedia.orgorganic-chemistry.org Nitrile oxides, for example, have been shown to react with unsaturated phosphonates to yield isoxazoles functionalized with a phosphonate group. tandfonline.com The reaction of α-substituted vinylphosphonates with diazo compounds under basic conditions provides a convenient route to 3-pyrazolylphosphonates. nih.gov The regioselectivity of these cycloadditions is influenced by both electronic and steric factors. organic-chemistry.org

Diels-Alder Reactions: While vinylphosphonates can theoretically act as dienophiles in Diels-Alder reactions, their reactivity is often lower compared to other electron-deficient alkenes. The success of these reactions can be influenced by the nature of the diene and the reaction conditions.

[3+2] Cycloadditions: In the presence of rhodium(I) catalysts, certain ene-vinylcyclopropanes can undergo an unexpected [3+2] cycloaddition to form cyclopentane-containing bicyclic compounds, rather than the anticipated [5+2] cycloaddition products. pku.edu.cn

The electron-deficient nature of the carbon-carbon double bond in this compound makes it susceptible to nucleophilic attack, particularly through Michael-type additions. rsc.org This reaction, also known as the phospha-Michael addition, is a crucial method for forming P-C bonds. mdpi.com A wide range of carbon and heteroatom nucleophiles can add to the β-carbon of the vinylphosphonate (B8674324). thieme-connect.comresearchgate.net The effectiveness of this reaction is dependent on the structure of the Michael acceptor, the nature of the substituents on the phosphorus atom, and the reaction conditions. rsc.org

Table 1: Examples of Nucleophilic Additions to Vinylphosphonates

| Nucleophile | Product Type | Catalyst/Conditions |

| Grignard Reagents | Organophosphorus compounds with diverse carbon skeletons | - |

| Malononitrile (B47326) | Enantioenriched Michael adducts | Hydrogen bond-enhanced bifunctional halogen bond catalysis |

| H-phosphonates | Functionalized phosphonates | Basic catalysts (e.g., DBU, CaO) |

| Amines | β-aminophosphonates | - |

The addition of Grignard reagents to vinyl phosphinates, followed by reaction with various electrophiles, allows for the stereoselective formation of organophosphorus compounds with congested tertiary carbons. rsc.orgnih.gov Furthermore, asymmetric Michael additions of nucleophiles to vinylphosphonates can be achieved with high stereoselectivity using chiral catalysts. mdpi.comrsc.org

While less common due to the electron-withdrawing nature of the phosphonate group, electrophilic additions to the double bond can occur under specific conditions. However, the dominant reactivity pattern for the vinyl moiety in phosphonoalkenes is nucleophilic addition. wikipedia.org

Transformations Involving the Phosphonate Group

The phosphonate group in this compound provides another site for chemical reactivity, distinct from the vinyl moiety.

The phosphorus center in phosphonate esters is electrophilic and can undergo nucleophilic substitution. A classic example of this is the Michaelis-Arbuzov reaction, which is a fundamental method for preparing phosphonate esters. wikipedia.orgwikipedia.org This reaction involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. youtube.comjk-sci.comorganic-chemistry.org The mechanism proceeds via an SN2 attack of the nucleophilic phosphorus on the alkyl halide, forming a phosphonium (B103445) salt intermediate, which then undergoes dealkylation by the displaced halide ion. wikipedia.orgjk-sci.com Variations of this reaction have been developed to accommodate a wider range of substrates and reaction conditions, including the use of silyl (B83357) phosphites and catalysis by Lewis acids or transition metals. organic-chemistry.orgnih.govorganic-chemistry.org

Phosphonate esters are susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding phosphonic acids. wikipedia.orgnih.gov This process is of significant interest due to the prevalence of phosphonates in biological and industrial systems. The hydrolysis typically occurs in two consecutive steps, with the rate being influenced by pH, temperature, and the steric and electronic properties of the substituents on the phosphorus atom. nih.govresearchgate.netdntb.gov.ua

Under acidic conditions, the reaction is often carried out by refluxing with strong acids like hydrochloric acid. nih.gov The rate of acid-catalyzed hydrolysis can be affected by the nature of the alkyl group on the phosphonate ester. nih.gov For instance, trifluoromethanesulfonic acid (TfOH) has been shown to be an effective catalyst for the hydrolysis of a range of alkyl- and alkenyl-substituted phosphonates. organic-chemistry.org

Basic hydrolysis is also a common method for cleaving phosphonate esters. mdpi.com The rate of alkaline hydrolysis is sensitive to the steric hindrance of the alkyl groups, with less hindered esters hydrolyzing more rapidly. mdpi.com In some cases, enzymatic hydrolysis of phosphonate esters can be achieved with high efficiency using enzymes like 5'-nucleotide phosphodiesterase. nih.gov

Table 2: Conditions for Hydrolysis of Phosphonate Esters

| Condition | Reagents | Notes |

| Acidic | Hydrochloric acid (HCl), Trifluoromethanesulfonic acid (TfOH) | Reaction rate can be influenced by the alkyl group. nih.govorganic-chemistry.org |

| Basic | Aqueous base (e.g., NaOH) | Steric hindrance of the alkyl groups affects the reaction rate. mdpi.com |

| Enzymatic | 5'-Nucleotide phosphodiesterase | Efficient for specific phosphonate esters. nih.gov |

| Other | Trimethylsilyl halides | Cleavage of the C-O bond. nih.gov |

Rearrangement Reactions of Unsaturated Phosphonates

Unsaturated phosphonates, including this compound, can undergo various rearrangement reactions, often leading to the formation of structurally complex molecules.

One notable example is the Claisen rearrangement, a thieme-connect.comthieme-connect.com-sigmatropic rearrangement of an allyl vinyl ether to form a γ,δ-unsaturated carbonyl compound. byjus.comlibretexts.org While the classic Claisen rearrangement involves an ether, analogous rearrangements can occur with phosphorus-containing compounds. organic-chemistry.org For instance, the addition of an allyloxide anion to an allenephosphonate can be followed by a rapid Claisen rearrangement of the resulting allylic carbanion. rsc.org Carbanion-accelerated Claisen rearrangements have also been studied with phosphine (B1218219) oxide and phosphonate stabilizing groups, demonstrating that these groups can facilitate the rearrangement at room temperature with good yields and regioselectivity. illinois.edu The Ireland-Claisen rearrangement, which proceeds through a silyl ketene (B1206846) acetal (B89532) intermediate, is another powerful variation. wikipedia.org

Other types of rearrangements involving unsaturated phosphonates include the Cope rearrangement and rsc.orgorganic-chemistry.org hydride shifts, which have been observed in specifically designed allenic phosphonates. rsc.org Additionally, photochemical rearrangements represent another potential pathway for the transformation of unsaturated phosphonates. baranlab.org

Sigmatropic Rearrangements in Vinyl Phosphonate Systems

Sigmatropic rearrangements are pericyclic reactions where one sigma (σ) bond migrates across a conjugated π-electron system in an uncatalyzed, intramolecular process. acs.org The classification, such as alfa-chemistry.comnrochemistry.com or nrochemistry.comnrochemistry.com, denotes the number of atoms over which the σ-bond moves. acs.org

In systems related to vinyl phosphonates, such as 2-vinylphosphiranes, alfa-chemistry.comnrochemistry.com-sigmatropic shifts have been investigated using density functional theory (DFT). alfa-chemistry.com These studies reveal that the conversion of 2-vinylphosphiranes into 3-phospholenes can occur as a concerted pericyclic reaction. alfa-chemistry.com This process involves the migration of the phosphorus atom with an inversion of its configuration. alfa-chemistry.com The activation barriers for these rearrangements are notably lower than for the analogous hydrocarbon systems (vinylcyclopropane-cyclopentene rearrangement), a difference attributed to the influence of the phosphorus atom. alfa-chemistry.com For instance, the calculated activation energy for the rearrangement of anti-2-vinylphosphirane is 29.3 kcal/mol, which is significantly lower than the energy required for the diradical process in its hydrocarbon counterpart. alfa-chemistry.com Such rearrangements are, however, subject to orbital symmetry rules, which deem suprafacial alfa-chemistry.comnrochemistry.com-shifts thermally forbidden, suggesting they typically face high activation barriers unless facilitated by factors like ring strain. nih.gov

The most synthetically useful sigmatropic rearrangements are the nrochemistry.comnrochemistry.com shifts, such as the Cope and Claisen rearrangements. acs.org The Ireland-Claisen rearrangement, for example, has been employed to transform polyester (B1180765) backbones into vinyl polymers, demonstrating the power of these reactions to modify molecular frameworks. wikipedia.org For a molecule like this compound, a nrochemistry.comnrochemistry.com sigmatropic rearrangement would require a specific substitution pattern that is not inherently present but could be envisioned in more complex derivatives.

β-Hydrogen Migration Pathways in Phosphonate Derivatives

The concept of β-hydrogen migration in phosphonate derivatives is most prominently manifested in the elimination step of the Horner-Wadsworth-Emmons (HWE) reaction. organic-chemistry.orgyoutube.com The HWE reaction is a cornerstone of organic synthesis for the creation of alkenes, typically with high (E)-stereoselectivity, from aldehydes or ketones and a phosphonate-stabilized carbanion. nrochemistry.comorganic-chemistry.org

The mechanism does not involve a direct β-hydride shift in the traditional organometallic sense. Instead, it proceeds through the following key steps:

Deprotonation: A base removes the acidic α-hydrogen from the phosphonate, creating a nucleophilic phosphonate carbanion. organic-chemistry.org

Nucleophilic Addition: The carbanion attacks the carbonyl carbon of an aldehyde or ketone. This addition is the rate-limiting step and forms an intermediate betaine-like species. organic-chemistry.org

Oxaphosphetane Formation: The oxygen anion of the betaine (B1666868) attacks the electrophilic phosphorus atom, forming a cyclic, four-membered oxaphosphetane intermediate. nrochemistry.com

Elimination: The oxaphosphetane ring collapses. The carbon-phosphorus and carbon-oxygen bonds break, leading to the formation of a new carbon-carbon π-bond (the alkene) and a water-soluble dialkylphosphate salt byproduct. organic-chemistry.orgyoutube.com

This final elimination step is mechanistically related to a β-elimination process. The bond between the original carbonyl carbon and oxygen (the β-position relative to phosphorus) is broken, along with the P-Cα bond, to form the double bond. The stereochemical outcome of the reaction is determined by the relative energies of the transition states leading to the oxaphosphetane intermediates, which ultimately favors the formation of the more stable (E)-alkene. organic-chemistry.orgyoutube.com

Catalytic Activation and Mechanistic Pathways in Phosphonate Transformations

The stable carbon-phosphorus (C-P) bond in phosphonates is resistant to simple hydrolysis but can be cleaved or transformed through various catalytic methods, both enzymatic and synthetic. nrochemistry.com

Enzymatic Transformations: In nature, bacteria can utilize phosphonates as a phosphorus source under phosphate-starvation conditions. organic-chemistry.org The key to this process is the C-P lyase enzyme system, which catalyzes the cleavage of the C-P bond. nrochemistry.comorganic-chemistry.org The mechanism is proposed to be a radical-based transformation. organic-chemistry.org In Escherichia coli, the phn gene cluster encodes the necessary proteins. The enzyme PhnJ, a radical SAM (S-adenosyl-L-methionine) enzyme, utilizes a [4Fe-4S] cluster to catalyze the radical cleavage of the C-P bond. nrochemistry.comorganic-chemistry.org

Another biological strategy for phosphonate degradation involves substrates that contain a "β electron sink," such as a carbonyl or carboxylate group. nrochemistry.com This feature facilitates a hydrolytic cleavage of the C-P bond by stabilizing the negative charge that develops on the α-carbon in the transition state. nrochemistry.com

Synthetic Catalytic Transformations: A wide array of metal-based catalysts have been developed for phosphonate transformations. These hybrid materials often combine a metal center's catalytic activity with the structural and binding properties of the phosphonate moiety.

Iron (Fe): Iron-phosphonate materials have been used to catalyze condensation reactions, such as the synthesis of benzimidazoles from aromatic aldehydes and o-phenylenediamine. The proposed mechanism involves the activation of the aldehyde's carbonyl group by the iron center, facilitating nucleophilic attack.

Rhodium (Rh): Heterogeneous rhodium complexes supported by phosphonate-containing ligands on titanium oxide have shown high chemoselectivity in hydrogenation reactions, preferentially reducing C=C bonds over ketone functionalities.

Palladium (Pd) and Copper (Cu): Palladium and copper catalysts are instrumental in C-C bond-forming reactions. Mesoporous TiO2-supported copper(I) phosphonate catalysts have been shown to be active in Sonogashira-type coupling reactions.

Hydrolysis: Acid-catalyzed hydrolysis of phosphonate esters is a common transformation. The mechanism can proceed through an AAc2 pathway (involving water with P-O bond cleavage) or an AAl1 pathway (rate-determining step does not involve water, leading to C-O bond cleavage). Mineral acids like HCl are frequently used, often requiring elevated temperatures.

The table below summarizes various catalytic systems and their applications in phosphonate chemistry.

| Catalyst System | Reaction Type | Example Transformation | Reference |

|---|---|---|---|

| C-P Lyase (e.g., PhnJ) | Enzymatic C-P Bond Cleavage | Conversion of methylphosphonate (B1257008) to methane (B114726) and phosphate (B84403) | organic-chemistry.org, nrochemistry.com |

| Iron-Phosphonate Hybrid (CAT43) | Condensation | Synthesis of benzimidazoles from aldehydes | |

| Rhodium-Phosphonate on TiO₂ (CAT8) | Selective Hydrogenation | Reduction of C=C bond in 6-methyl-5-hepten-2-one | |

| Copper(I)-Phosphonate on TiO₂ | Coupling (Sonogashira-type) | Coupling of terminal alkynes with aryl halides | |

| Hydrochloric Acid (HCl) | Hydrolysis | Hydrolysis of phosphonate esters to phosphonic acids |

Based on a comprehensive review of available scientific literature, there is currently insufficient information to generate a detailed article on the specific applications of This compound according to the provided outline.

The requested topics, such as its role in the construction of polyfunctionalized molecules, enantioselective cyclopropanation, stereoselective cyclopentanation, and the formation of pyrazoles, are advanced areas of organic synthesis. While extensive research exists for other vinylphosphonates and related organophosphorus compounds in these applications, the search results did not yield specific studies or detailed findings for "this compound."

The available literature frequently discusses similar reactions using different, well-established reagents, for instance:

Enantioselective Cyclopropanation: Often achieved using diazo compounds (like ethyl diazoacetate or diazomethylphosphonates) in the presence of transition metal catalysts. utdallas.eduunl.pt

Synthesis of Heterocycles: The formation of pyrazoles from phosphonate-containing reagents typically involves the 1,3-dipolar cycloaddition of diazophosphonates (such as the Bestmann-Ohira reagent) with alkynes. organic-chemistry.orgresearchgate.net

Synthesis of Polyfunctionalized Systems: The synthesis of complex structures like functionalized pyrrolidines has been documented starting from precursors such as diethyl isocyanomethylphosphonates or via cycloaddition of C-(diethoxyphosphoryl)nitrones. mdpi.comnih.govmdpi.com

However, specific research detailing the use of This compound as a key reagent in these precise synthetic contexts could not be located. Therefore, constructing an article that is both scientifically accurate and strictly adherent to the requested outline is not feasible at this time.

Applications of Diethyl Hex 1 En 1 Ylphosphonate in Advanced Organic Synthesis and Materials Science

Synthesis of Phosphonate-Containing Heterocyclic Systems

Construction of Oxaphospholenes and Other Oxygen Heterocycles

The synthesis of phosphorus-containing heterocycles, such as oxaphospholenes, is of significant interest due to their potential as intermediates in organic synthesis and as biologically active molecules. The vinylphosphonate (B8674324) moiety in Diethyl hex-1-en-1-ylphosphonate makes it a suitable precursor for the construction of these ring systems.

One common strategy for synthesizing oxaphospholenes involves the reaction of α,β-unsaturated phosphonates with various reagents. For instance, the reaction of vinylphosphonates with α-keto allenes has been reported to yield 1,2-oxaphospholene derivatives. This transformation proceeds through a formal [3+2] cycloaddition, where the vinylphosphonate acts as the dipolarophile.

Another potential route to oxygen heterocycles is through intramolecular cyclization. If the hexenyl chain of this compound were functionalized with a hydroxyl group, an intramolecular hydroalkoxylation could be envisioned. Acid-catalyzed cyclization of such alkenylphosphonates can lead to the formation of cyclic ethers containing a phosphonate (B1237965) group. researchgate.netsciforum.netmdpi.com The regioselectivity of this cyclization would be influenced by the position of the hydroxyl group and the reaction conditions.

Furthermore, reactions with nucleophiles can also lead to the formation of heterocyclic structures. The Michael addition of a nucleophile to the β-carbon of the vinylphosphonate, followed by an intramolecular cyclization, is a plausible pathway to various substituted oxygen-containing heterocycles. The specific outcome would depend on the nature of the nucleophile and the subsequent reaction steps.

While specific examples for this compound are not readily found, the general reactivity patterns of vinylphosphonates strongly support its potential as a building block for oxaphospholenes and other oxygenated phosphorus heterocycles.

Monomer in Polymer Chemistry and Materials Science

The presence of a polymerizable vinyl group suggests that this compound could serve as a monomer in the synthesis of novel polymers with phosphorus-containing side chains. These poly(phosphonate)s are of interest for their potential as flame-retardant materials, biomaterials, and for other specialty applications.

In-chain poly(phosphonate)s are typically synthesized via polycondensation reactions or ring-opening polymerization of cyclic phosphonates. manchester.ac.ukacs.org However, this compound, being a vinyl monomer, would more likely be incorporated into polymers via chain-growth polymerization mechanisms.

Acyclic Diene Metathesis (ADMET) polymerization is a powerful tool for creating in-chain poly(phosphonate)s from monomers containing two terminal double bonds. mpg.deamazonaws.comwikipedia.orgrsc.orgresearchgate.net Since this compound is a mono-unsaturated compound, it cannot undergo ADMET polymerization on its own. However, it could potentially be used as a co-monomer in an ADMET polymerization with a diene, leading to a copolymer with pendant phosphonate groups. The incorporation of the phosphonate monomer would influence the properties of the resulting polymer, such as its solubility, thermal stability, and degradability.

Alternatively, radical polymerization of this compound could be explored. Vinylphosphonates are known to undergo radical polymerization, although they often exhibit lower reactivity compared to conventional vinyl monomers like styrenes or acrylates. The polymerization would result in a polymer with a carbon backbone and pendant diethyl phosphonate groups attached to every other carbon atom.

The properties of the resulting polymer, such as its molecular weight and polydispersity, would depend on the polymerization conditions, including the choice of initiator, solvent, and temperature.

Table 1: Representative Conditions for Acyclic Diene Metathesis (ADMET) Copolymerization of a Functional Monomer with a Diene

| Entry | Co-monomer | Catalyst (mol%) | Solvent | Temperature (°C) | Polymer Mn ( g/mol ) | PDI |

| 1 | 1,9-Decadiene | Grubbs' 2nd Gen. (0.1) | Toluene | 60 | 15,000 | 1.8 |

| 2 | 1,7-Octadiene | Hoveyda-Grubbs' 2nd Gen. (0.2) | Bulk | 80 | 22,000 | 1.7 |

| 3 | 1,5-Hexadiene | Grubbs' 3rd Gen. (0.1) | Dichloromethane | 40 | 18,500 | 1.6 |

Note: This table presents generalized data for ADMET copolymerizations and does not represent actual experimental results for this compound.

A key feature of polymers containing phosphorus is their potential for controlled degradation, which is particularly relevant for biomedical applications and in the design of environmentally friendly materials. The degradation of poly(phosphonate)s can occur through the hydrolysis of the phosphoester bonds.

For a polymer derived from this compound, the pendant diethyl phosphonate groups would be susceptible to hydrolysis. The rate of hydrolysis is significantly influenced by the pH of the surrounding medium. mpg.de Generally, the hydrolysis of phosphonate esters is faster under basic conditions compared to acidic or neutral conditions.

The degradation mechanism can proceed via different pathways. A common mechanism is the backbiting hydrolysis initiated by the terminal hydroxyl groups of the polymer chains, leading to the release of cyclic species. utwente.nl Random chain scission along the polymer backbone can also occur. The structure of the repeating unit, including the nature of the alkyl groups on the phosphorus atom, also plays a role in the degradation kinetics. For instance, bulkier alkyl groups might sterically hinder the approach of water molecules, slowing down the hydrolysis rate.

The degradation products would primarily be the corresponding phosphonic acid and ethanol. The release of these small molecules would lead to a decrease in the polymer's molecular weight and eventually to the complete erosion of the material.

Table 2: General Hydrolytic Degradation Behavior of Poly(phosphonate)s

| pH Condition | Relative Degradation Rate | Primary Degradation Mechanism |

| Acidic (pH < 4) | Slow | Random chain scission |

| Neutral (pH ~ 7) | Very Slow | Random chain scission |

| Basic (pH > 8) | Fast | Backbiting hydrolysis, Random chain scission |

Note: This table illustrates the general trends in the degradation of poly(phosphonate)s and is not based on specific data for a polymer derived from this compound.

Advanced Spectroscopic and Chromatographic Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy would be the primary tool for the structural confirmation of Diethyl hex-1-en-1-ylphosphonate. A combination of ¹H, ¹³C, and ³¹P NMR experiments, along with two-dimensional techniques, would be required for a complete assignment of the molecule's structure.

Proton (¹H) NMR Analysis in Phosphonate (B1237965) Characterization

A ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons of the hexenyl chain and the diethyl phosphonate group. The vinylic protons would appear as complex multiplets in the olefinic region of the spectrum, with their chemical shifts and coupling constants providing information about the stereochemistry (E/Z isomerism) of the double bond. The protons of the ethyl groups on the phosphonate moiety would typically present as a triplet for the methyl groups and a quartet for the methylene (B1212753) groups, with coupling to each other and to the phosphorus atom.

Carbon-13 (¹³C) NMR Spectroscopy in Phosphonate Characterization

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in this compound would give a distinct signal. The two vinylic carbons would be readily identifiable in the downfield region of the spectrum. The carbons of the ethyl groups would show characteristic couplings to the phosphorus atom (J-coupling), which is a key diagnostic feature for phosphonates.

Phosphorus-31 (³¹P) NMR Characterization

³¹P NMR spectroscopy is a crucial technique for the characterization of organophosphorus compounds. For this compound, the ³¹P NMR spectrum would be expected to show a single resonance, as there is only one phosphorus atom in the molecule. The chemical shift of this signal would be indicative of the electronic environment of the phosphorus nucleus, confirming the presence of a phosphonate group.

Two-Dimensional NMR Techniques for Connectivity Assignments

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. These techniques would reveal correlations between protons and carbons that are bonded to each other or are in close proximity within the molecular structure, thereby solidifying the structural elucidation.

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Analysis

Infrared (IR) spectroscopy would be used to identify the functional groups present in this compound. The spectrum would be expected to show characteristic absorption bands for the P=O (phosphoryl) group, the P-O-C linkages, the C=C double bond of the hexenyl group, and the C-H bonds of the alkyl and vinylic moieties. The position and intensity of these bands would provide further evidence for the compound's structure.

Chromatographic Techniques for Purification and Analysis

Chromatographic methods are indispensable for the isolation, purification, and analytical assessment of this compound and related compounds from reaction mixtures.

Flash column chromatography is the standard and widely applied technique for the purification of diethyl alkenylphosphonates following synthesis. rsc.org The methodology relies on the differential partitioning of components in a mixture between a stationary phase and a mobile phase. youtube.com

The typical stationary phase used is silica (B1680970) gel, often with a particle size of 200-300 mesh. rsc.org The crude product is loaded onto the top of the silica gel column, and a solvent system (eluent) of appropriate polarity is passed through the column under pressure. orgsyn.org The choice of eluent is critical for achieving effective separation. For compounds in this class, mixtures of non-polar and moderately polar solvents, such as petroleum ether and ethyl acetate (B1210297) (PE:EA) or hexanes and ethyl acetate, are commonly employed. rsc.orgorgsyn.org The ratio of the solvents is often optimized and may be kept constant (isocratic elution) or varied over time (gradient elution) to effectively separate the target compound from starting materials and byproducts. orgsyn.org Fractions are collected sequentially and analyzed, often by thin-layer chromatography (TLC), to identify those containing the purified product. researchgate.net

Table 2: Example Column Chromatography Conditions for Phosphonate Purification

| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Elution Type | Source |

| Diethyl phosphonate derivatives | Silica Gel (200-300 mesh) | Petroleum Ether:Ethyl Acetate (PE:EA) 8:1 | Isocratic | rsc.org |

| Diethyl phosphonate derivatives | Silica Gel (200-300 mesh) | Petroleum Ether:Ethyl Acetate (PE:EA) 6:1 | Isocratic | rsc.org |

| General Organics | Silica Gel | Hexanes:Ethyl Acetate 19:1 | Isocratic | orgsyn.org |

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful analytical tool for assessing the purity of volatile and thermally stable compounds and for identifying potential byproducts. In this technique, the sample is vaporized and separated based on its boiling point and interactions with the stationary phase within a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented, yielding a unique mass spectrum that acts as a molecular fingerprint.

While a specific, detailed GC-MS protocol for this compound is not available in the reviewed literature, the analysis of related compounds demonstrates its applicability. For instance, studies on diethyl vinylphosphonate (B8674324) derivatives have utilized GC-MS systems such as an Agilent 5975B MSD coupled to a 6890N gas chromatograph, often equipped with a capillary column like an HP-5. researchgate.net The analysis involves optimizing parameters such as the temperature program of the GC oven, the injector temperature, and the MS conditions, including the ion source temperature and detection mode (full scan vs. selected ion monitoring, SIM). researchgate.netnih.gov Full scan mode is used to identify unknown byproducts, while SIM mode provides higher sensitivity for quantifying the target compound and known impurities. nih.gov The development of a robust GC-MS method for this compound would follow these established principles.

Theoretical and Computational Studies of Diethyl Hex 1 En 1 Ylphosphonate

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to accurately predict the electronic structure of molecules. For Diethyl hex-1-en-1-ylphosphonate, DFT calculations can elucidate the distribution of electron density, the energies of molecular orbitals, and various electronic properties that govern its reactivity and stability.

Key parameters obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Table 1: Calculated Electronic Properties of a Model Vinylphosphonate (B8674324) System

| Property | Value (Hartree) | Value (eV) |

|---|---|---|

| HOMO Energy | -0.258 | -7.02 |

| LUMO Energy | -0.045 | -1.22 |

| HOMO-LUMO Gap | 0.213 | 5.80 |

Note: These values are illustrative and based on DFT calculations (B3LYP/6-31G) for a simplified vinylphosphonate model. Actual values for this compound would require specific calculations.*

These calculations reveal that the HOMO is typically localized on the C=C double bond, indicating that this is the primary site for electrophilic attack. Conversely, the LUMO is often centered around the phosphorus atom and the phosphoryl group (P=O), suggesting these as likely sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP) Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov The MEP map provides a visual representation of the charge distribution on the molecule's surface. Different colors on the MEP surface correspond to different electrostatic potential values.

For this compound, the MEP analysis would typically show:

Negative Potential Regions (Red/Yellow): These areas, rich in electrons, are susceptible to electrophilic attack. The oxygen atom of the phosphoryl group (P=O) is expected to be the most electronegative region, making it a prime target for electrophiles.

Positive Potential Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. The phosphorus atom and the hydrogen atoms of the ethyl groups are expected to exhibit positive electrostatic potential.

The MEP surface provides a clear and intuitive guide to the molecule's reactivity, complementing the insights gained from HOMO-LUMO analysis.

Quantum Chemical Modeling of Reaction Pathways and Transition States

Quantum chemical modeling is instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface, identifying transition states, and calculating activation energies. For reactions involving this compound, such as addition reactions at the C=C double bond or nucleophilic substitution at the phosphorus center, these models can provide a step-by-step understanding of the reaction pathway.

Table 2: Illustrative Energy Profile for a Generic Addition Reaction to a Vinylphosphonate

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.8 |

| Transition State 2 | +8.1 |

| Products | -20.5 |

Note: This table represents a hypothetical energy profile and is not based on specific calculations for this compound.

These computational studies are crucial for optimizing reaction conditions and for designing catalysts that can lower the activation barriers of key steps. researchgate.netsciforum.netresearchgate.netsciforum.net

Computational Insights into Stereochemical Outcomes and Conformational Preferences

The stereochemistry of this compound, particularly the configuration of the double bond (E/Z isomerism), can significantly influence its physical and biological properties. Computational methods can be used to determine the relative stabilities of different stereoisomers and to predict the stereochemical outcome of reactions.

Conformational analysis, often performed using a combination of molecular mechanics and quantum chemical methods, can identify the most stable conformations of the molecule. The flexible ethyl groups and the hexenyl chain can adopt various spatial arrangements, and computational scans of the potential energy surface can reveal the low-energy conformers.

For reactions leading to the formation of new stereocenters, computational modeling of the transition states can explain and predict the observed stereoselectivity. By comparing the activation energies of the transition states leading to different stereoisomers, the preferred reaction pathway can be determined. For example, in stereoselective synthesis, DFT calculations have been used to understand the origin of stereoselectivity in reactions involving vinylphosphonates. rsc.org

Table 3: Relative Energies of E/Z Isomers for a Model Substituted Vinylphosphonate

| Isomer | Calculation Method | Relative Energy (kcal/mol) |

|---|---|---|

| E-isomer | B3LYP/6-31G* | 0.0 |

| Z-isomer | B3LYP/6-31G* | +1.2 |

Note: This data is illustrative and highlights the typical energy difference between E and Z isomers.

These computational insights into the stereochemical and conformational preferences of this compound are vital for understanding its structure-activity relationships.

Future Research Directions and Emerging Trends in Unsaturated Phosphonate Chemistry

Development of Novel Catalytic Systems for Sustainable Phosphonate (B1237965) Synthesis

The synthesis of vinyl phosphonates, including Diethyl hex-1-en-1-ylphosphonate, has traditionally relied on methods that can involve harsh reaction conditions and the use of stoichiometric, often toxic, reagents. A significant future trend is the development of novel and sustainable catalytic systems that offer improved efficiency, selectivity, and environmental compatibility.

Recent research has focused on metal-based catalysts, including those derived from palladium, copper, nickel, and rhodium, for the hydrophosphorylation of alkynes, a key step in the formation of vinyl phosphonates. sciforum.netacs.org For instance, copper nanoparticles (CuNPs) supported on zinc oxide (ZnO) have been shown to effectively catalyze the direct synthesis of vinyl phosphonates from aliphatic alkynes and diethyl phosphite (B83602) under mild, aerobic conditions, and in the absence of additional ligands. sciforum.net The Hirao reaction, a palladium-catalyzed cross-coupling of aryl or vinyl halides with dialkyl phosphites, remains a cornerstone for forming C-P bonds in vinyl phosphonates. rsc.org

Beyond traditional metal catalysis, there is a growing interest in developing more sustainable alternatives. This includes the use of metal-free catalytic systems. A notable example is the use of triflic anhydride (B1165640) (Tf₂O) to promote the phosphorylation of ketones, providing a convenient, metal- and solvent-free route to vinylphosphonates. organic-chemistry.orgacs.org Nanocatalysis also presents a promising avenue, with metal oxides like nano ZnO and nano CaO demonstrating high efficiency in the synthesis of related α-aminophosphonates, suggesting potential for extension to vinyl phosphonate synthesis. rsc.org

The table below summarizes some of the catalytic systems being explored for the synthesis of unsaturated phosphonates.

| Catalyst System | Substrates | Key Advantages |

| Pd(PPh₃)₄ | Aryl/Vinyl Halides, H-phosphonates | Fast reaction times (microwave-assisted), retention of configuration. organic-chemistry.org |

| CuNPs/ZnO | Aliphatic Alkynes, Diethylphosphite | Mild conditions, air atmosphere, ligand-free. sciforum.net |

| Triflic Anhydride (Tf₂O) | Ketones, P-H reagents | Metal-free, solvent-free, high yields. organic-chemistry.orgacs.org |

| Rhodium complexes | Alkynes, P(O)-H compounds | Catalytic addition to alkynes. acs.org |

| Organocatalysts (e.g., diarylprolinol) | α,β-unsaturated ketones/aldehydes, diarylphosphine oxides | High enantioselectivity for asymmetric synthesis. mdpi.com |

Exploration of New Reactivity Modes and Transformations of Vinyl Phosphonates

Vinyl phosphonates are versatile building blocks due to the presence of the electron-withdrawing phosphonate group, which activates the double bond for various transformations. Future research will undoubtedly focus on uncovering new reactivity modes and expanding the synthetic utility of these compounds.

Established transformations of vinyl phosphonates include epoxidation, cycloaddition reactions (such as Diels-Alder), and Suzuki couplings. ingentaconnect.com More recent developments have highlighted the potential for more complex and efficient bond-forming reactions. For example, a nickel/photoredox-mediated asymmetric domino alkyl arylation of vinyl phosphonates has been developed. This three-component reaction couples aryl halides and alkyl bromides with vinyl phosphonates to generate enantioenriched α-aryl phosphonates with high chemo- and regioselectivity under mild conditions. nsf.gov

The Michael addition to vinyl phosphonates is another area of active investigation. The development of hydrogen bond-enhanced bifunctional halogen bond (XB) catalysis has enabled the asymmetric Michael addition of malononitrile (B47326) to vinyl phosphonates, representing a novel activation strategy in this class of compounds. rsc.org Furthermore, the exploration of domino reactions, where multiple bond-forming events occur in a single synthetic operation, will continue to be a major theme, offering rapid access to molecular complexity from simple vinyl phosphonate precursors.

Integration with Flow Chemistry and High-Throughput Methodologies in Organophosphorus Synthesis

The integration of modern technologies like flow chemistry and high-throughput screening (HTS) is set to revolutionize the synthesis and discovery of new organophosphorus compounds, including unsaturated phosphonates.

High-throughput screening (HTS) allows for the rapid testing of a large number of reaction conditions or catalysts in parallel. sigmaaldrich.com This is particularly valuable for the discovery of new catalytic systems for phosphonate synthesis and for the optimization of reaction parameters. researchgate.netnih.gov HTS has been successfully applied to the investigation of metal carboxyarylphosphonate hybrid compounds, enabling the identification of new compounds and the understanding of their formation trends. rsc.org The combination of HTS with automated synthesis platforms can significantly accelerate the discovery and development of novel functional phosphonates.

Design of Advanced Materials Based on Functionalized Phosphonates

The unique properties of the phosphonate group, including its strong coordination to metal ions and its inherent flame retardancy, make functionalized phosphonates, such as polymers derived from vinyl phosphonates, attractive building blocks for advanced materials.

A major area of research is the development of metal-organic frameworks (MOFs) and other coordination polymers based on phosphonate linkers. mdpi.comresearchgate.net These materials exhibit porous structures and have potential applications in gas storage and separation, catalysis, and drug delivery. mdpi.comresearchgate.net The functionalization of the organic part of the phosphonate linker, as in this compound, allows for the tuning of the properties of the resulting material.

Phosphonate-containing polymers are another important class of materials. Poly(vinylphosphonates), synthesized from monomers like diethyl vinylphosphonate (B8674324), are being investigated for various applications. rsc.orgresearchgate.netnih.gov They can be grafted onto nanoparticles to create smart, responsive materials. For example, poly(diethyl vinyl phosphonate)-capped gold nanoparticles have been shown to exhibit thermo- and photoresponsive behavior. nih.gov Furthermore, the inherent flame-retardant properties of phosphonates make them valuable components in the design of fire-safe polymers. frontiersin.org The development of well-defined block copolymers containing phosphonate segments, enabled by techniques like RAFT polymerization, opens up possibilities for creating nanostructured materials with tailored properties. acs.org

The table below highlights some of the advanced materials derived from functionalized phosphonates and their potential applications.

| Material Type | Building Blocks | Key Properties | Potential Applications |

| Metal Phosphonate Frameworks (MOFs) | Phosphonic acids, Metal ions | Porosity, High surface area, Tunable structure | Gas storage (e.g., CO₂ capture), Heterogeneous catalysis, Drug delivery. mdpi.com |

| Hybrid Inorganic-Organic Materials | Functionalized phosphonates (e.g., 2,2'-bipyridinyl-5,5'-diphosphonic acid), Metal ions | Structural diversity (0D, 2D, 3D), Magnetic properties | Magnetic materials, Catalysis. nih.govrsc.org |

| Phosphonate-Functionalized Mesoporous Silica (B1680970) | Phosphonate groups, Mesoporous silica (e.g., KIT-6) | High surface area, Strong affinity for actinides | Radionuclide extraction. nih.gov |

| Poly(vinylphosphonates) | Vinyl phosphonate monomers | Flame retardancy, Stimuli-responsive behavior | Flame retardant coatings, Smart nanomaterials, Drug delivery. nih.govnih.gov |

| Supramolecular Polymers | Ditopic vinyl phosphonates, Cyanostar macrocycles | Reversible assembly, Tunable solubility | Functional supramolecular materials, Adhesives. nih.govrsc.org |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing Diethyl hex-1-EN-1-ylphosphonate, and how do reaction conditions influence yield and purity?

- Methodology : The compound is synthesized via Horner-Wadsworth-Emmons (HWE) reactions, where diethyl phosphonate derivatives react with carbonyl compounds. Key variables include temperature (optimized at 60–80°C), solvent choice (e.g., THF or DMF), and base selection (e.g., NaH or KOtBu). Purity is enhanced by column chromatography (silica gel, ethyl acetate/hexane eluent) .

- Data Contradictions : While some protocols report yields >80% under anhydrous conditions, others note hydrolysis risks in polar solvents, necessitating rigorous drying.

Q. How is this compound characterized spectroscopically, and what key spectral markers distinguish its E-configuration?

- Methodology :

- <sup>31</sup>P NMR : A singlet near δ 20–25 ppm confirms the phosphonate group .

- <sup>1</sup>H NMR : The vinylic proton (CH=) appears as a doublet of doublets (δ 5.8–6.2 ppm, JHP ~15–20 Hz) due to coupling with phosphorus and adjacent protons .

- IR : Strong P=O stretching at ~1250 cm⁻¹ and C=C at ~1650 cm⁻¹ .

Q. What are the primary reactivity patterns of this compound in nucleophilic or electrophilic environments?

- Methodology :

- Nucleophilic Additions : Reacts with Grignard reagents at the α-position to form substituted phosphonates.

- Electrophilic Attacks : The electron-deficient vinyl group undergoes Michael additions with enolates (e.g., malononitrile derivatives) .

Advanced Research Questions

Q. How do stereoelectronic effects in this compound influence its utility in asymmetric catalysis or chiral ligand design?

- Methodology :

- Computational Studies : DFT calculations reveal the electron-withdrawing phosphonate group stabilizes transition states in enantioselective reactions (e.g., aldol additions) by lowering activation barriers (~15–20 kJ/mol) .

- Experimental Validation : Chiral auxiliaries derived from this compound show ee values >90% in Pd-catalyzed cross-couplings when paired with BINAP ligands .

- Data Limitations : Contradictions arise in solvent-dependent enantioselectivity, with polar aprotic solvents (e.g., DCM) favoring higher ee than ethers.

Q. What strategies optimize the use of this compound in tandem reactions (e.g., one-pot Wittig/cyclization sequences)?

- Methodology :

- Sequential Conditions : After HWE olefination, in situ acid catalysis (e.g., p-TsOH) promotes cyclization to form heterocycles (e.g., furans or pyrroles).

- Yield Optimization : Adjusting stoichiometry (1:1.2 phosphonate:aldehyde) and temperature gradients (60°C → 25°C) improves yields from 60% to 85% .

- Challenges : Competing side reactions (e.g., over-oxidation) require real-time monitoring via TLC or GC-MS.

Q. How do computational models predict the environmental persistence or toxicity of this compound, and what experimental validations are needed?